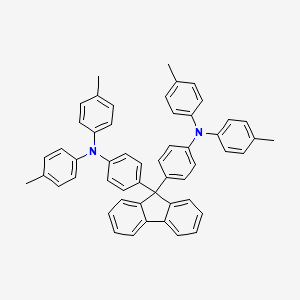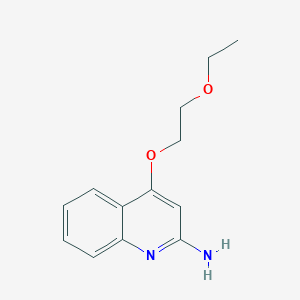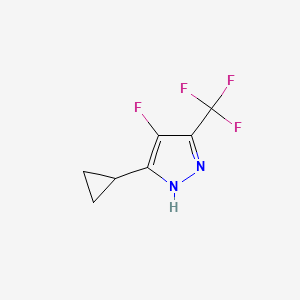
8-broMo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one is a complex organic compound with the molecular formula C20H17BrN6O2. This compound is known for its potential use as an intermediate in the synthesis of selective inhibitors of dipeptidyl peptidase 4 (DPP4), which are explored for the treatment of type 2 diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one involves multiple steps. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Alkylation: The but-2-yn-1-yl group is introduced via an alkylation reaction.
Quinazolinyl Methylation: The 4-Methylquinazolin-2-yl group is attached through a methylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in specialized reactors under controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Explored for its potential as a selective inhibitor of dipeptidyl peptidase 4 (DPP4).
Medicine: Investigated for its potential use in the treatment of type 2 diabetes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase 4 (DPP4). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones. By inhibiting DPP4, the compound helps in increasing the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linagliptin: Another DPP4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A similar compound with a different chemical structure but similar mechanism of action.
Sitagliptin: Another DPP4 inhibitor with a unique structure.
Uniqueness
8-Bromo-7-(but-2-yn-1-yl)-3-Methyl-6-((4-Methylquinazolin-2-yl)Methoxy)-3,7-dihydro-2H-purin-2-one is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other DPP4 inhibitors .
Eigenschaften
Molekularformel |
C20H17BrN6O2 |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
8-bromo-7-but-2-ynyl-3-methyl-6-[(4-methylquinazolin-2-yl)methoxy]purin-2-one |
InChI |
InChI=1S/C20H17BrN6O2/c1-4-5-10-27-16-17(24-19(27)21)26(3)20(28)25-18(16)29-11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9H,10-11H2,1-3H3 |
InChI-Schlüssel |
BRFIJWKLXJKWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCN1C2=C(N=C1Br)N(C(=O)N=C2OCC3=NC4=CC=CC=C4C(=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)



![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)

![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)

![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)
![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)
